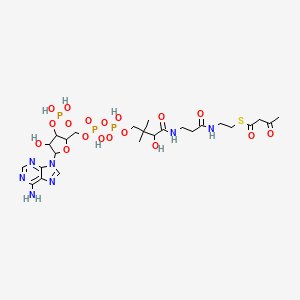
Potassium;hydron;difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;hydron;difluoride, also known as potassium bifluoride, is an inorganic compound with the chemical formula K[HF2]. It consists of a potassium cation (K+) and a bifluoride anion ([HF2]−). This colorless salt is known for its use as an etchant for glass and its role in the industrial production of fluorine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium;hydron;difluoride can be synthesized by reacting potassium hydroxide (KOH) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{KOH} + 2\text{HF} \rightarrow \text{K[HF2]} + \text{H2O} ] This reaction involves dissolving potassium hydroxide in water, followed by the addition of hydrofluoric acid. The resulting solution is then filtered, acidified with additional hydrofluoric acid, and cooled to crystallize the product .
Industrial Production Methods
In industrial settings, this compound is produced by the same reaction between potassium hydroxide and hydrofluoric acid. The process involves careful control of pH and temperature to ensure high purity and yield. The product is then dried and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;hydron;difluoride undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to produce potassium fluoride (KF) and hydrogen fluoride (HF). [ \text{K[HF2]} \rightarrow \text{KF} + \text{HF} ]
Fluorination: It acts as a fluorinating agent, particularly in the ring-opening reactions of epoxides and cyclopropanes.
Common Reagents and Conditions
Common reagents used with this compound include hydrofluoric acid and various organic substrates. The reactions typically occur under controlled temperatures and in the presence of solvents like water or ethanol .
Major Products
The major products formed from reactions involving this compound include potassium fluoride, hydrogen fluoride, and various fluorinated organic compounds .
Wissenschaftliche Forschungsanwendungen
Potassium;hydron;difluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium;hydron;difluoride primarily involves its ability to release fluoride ions (F−) upon decomposition. These fluoride ions can then participate in various chemical reactions, such as nucleophilic substitution and fluorination . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium bifluoride (Na[HF2]): Similar in structure and function, used as an etchant and in cleaning products.
Ammonium bifluoride (NH4[HF2]): Also used as an etchant and in industrial cleaning.
Uniqueness
Potassium;hydron;difluoride is unique due to its specific reactivity and stability compared to other bifluorides. Its ability to act as a strong fluorinating agent and its role in the production of elemental fluorine highlight its importance in both research and industrial applications .
Eigenschaften
Molekularformel |
F2HK |
|---|---|
Molekulargewicht |
78.1031 g/mol |
IUPAC-Name |
potassium;hydron;difluoride |
InChI |
InChI=1S/2FH.K/h2*1H;/q;;+1/p-1 |
InChI-Schlüssel |
VBKNTGMWIPUCRF-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].[F-].[F-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
![sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)


![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)

![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)

![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
